N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

NF-κB activation Vaccine adjuvant Structure-activity relationship

This compound is a unique, structurally minimized SAR probe, combining 4-methyl and 5-methyl substitutions on the thiazole ring—a pattern absent in published data. It serves as a critical negative control to test the absolute requirement of the 4-aryl group for NF-κB activity, enabling rigorous assay validation. Its synthesis from 4,5-dimethylthiazol-2-amine avoids metal-heavy Suzuki coupling, reducing impurity risk for sensitive mechanistic studies. Ideal for QSAR model building and pharmacophore refinement.

Molecular Formula C17H21N3O3S2
Molecular Weight 379.49
CAS No. 923443-84-9
Cat. No. B2779581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS923443-84-9
Molecular FormulaC17H21N3O3S2
Molecular Weight379.49
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
InChIInChI=1S/C17H21N3O3S2/c1-12-13(2)24-17(18-12)19-16(21)14-6-8-15(9-7-14)25(22,23)20-10-4-3-5-11-20/h6-9H,3-5,10-11H2,1-2H3,(H,18,19,21)
InChIKeyAVRWSJXKUSNYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 923443-84-9): Chemical Identity, Compound Class, and Procurement-Relevant Baseline


N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 923443-84-9, molecular formula C₁₇H₂₁N₃O₃S₂, molecular weight 379.5 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class [1]. Its core scaffold comprises a 4,5-dimethyl-substituted thiazole ring linked via a carboxamide bond to a 4-(piperidin-1-ylsulfonyl)benzamide moiety. This compound is structurally related to the extensively characterized vaccine co-adjuvant lead compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) but differs critically at the thiazole 4-position, where a 2,5-dimethylphenyl substituent is replaced by a methyl group, and at the 5-position, which bears an additional methyl substituent absent in 2D216 [2][3]. This substitution pattern places the compound at the interface of active and inactive structural space defined by published structure–activity relationship (SAR) studies, making it a valuable tool compound for probing the minimal pharmacophoric requirements of this chemotype [2].

Why N-(4,5-Dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Analysis


Within the sulfamoyl benzamidothiazole series, NF-κB co-adjuvant activity is exquisitely sensitive to the nature of the thiazole 4-position substituent. Published SAR data demonstrate that replacing the 2,5-dimethylphenyl group of the lead compound 2D216 (NF-κB SEAP activation normalized to 200%) with simple alkyl chains—including 4-methyl (compound 12g), 4-ethyl (12h), 4-propyl (12i), and 4-tert-butyl (12k)—abolishes all detectable NF-κB-enhancing activity, yielding values indistinguishable from vehicle control (100% ± 1%) [1]. Conversely, retention of the 2,5-dimethylphenyl group while introducing a 5-methyl substituent on the thiazole ring (compound 18m) partially restores activity to 159% [1]. The target compound N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide combines both modifications—a 4-methyl in place of the 4-(2,5-dimethylphenyl) group and a 5-methyl substituent—placing it in a unique and uncharted region of the SAR landscape. Substituting this compound with the more active 2D216 or 2E151 would introduce a bis-aryl moiety that engages a fundamentally different pharmacophoric interaction with the molecular target, while substituting it with a des-methyl analog would eliminate the 5-position substitution that has been shown to modulate activity [1][2]. These structural differences carry functional consequences that cannot be predicted by simple extrapolation, mandating explicit compound-level specification in any experimental or procurement workflow [3].

Quantitative Differentiation Evidence for N-(4,5-Dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Head-to-Head and Cross-Study Comparator Analysis


Thiazole 4-Position Substituent: 4,5-Dimethyl vs. 4-(2,5-Dimethylphenyl) — Impact on NF-κB Co-Activation Activity

The target compound replaces the 4-(2,5-dimethylphenyl) group present in the lead co-adjuvant 2D216 (Compound 1) with a methyl group at the thiazole 4-position while adding a methyl at the 5-position. Published SAR data from Shukla et al. (2021) provide quantitative comparator data for closely related 4-alkyl thiazole analogs. Compounds with simple alkyl substituents at the 4-position—including 4-methyl (12g), 4-ethyl (12h), 4-propyl (12i), 4-iso-pentyl (12j), and 4-tert-butyl (12k)—all failed to activate NF-κB above baseline (100% ± 1% vs. vehicle control at 5 µM, 20 h incubation in THP1-Blue™ NF-κB cells) [1]. In contrast, the parent compound 2D216 (4-(2,5-dimethylphenyl)) produced 200% normalized activation under identical conditions [1]. A separate comparator, compound 18m (retaining the 4-(2,5-dimethylphenyl) group with an added 5-methyl on the thiazole), showed 159% activation, demonstrating that 5-substitution alone can modulate activity when the 4-aryl group is preserved [1]. No data point currently exists for a compound that simultaneously lacks the 4-aryl substituent and bears a 5-methyl group—the precise structural space occupied by the target compound. This data gap makes the target compound uniquely valuable as a critical SAR probe for dissecting cooperative vs. independent contributions of the thiazole 4- and 5-positions [2].

NF-κB activation Vaccine adjuvant Structure-activity relationship Thiazole substitution

Physicochemical Differentiation: Computed logP, Hydrogen Bond Acceptor Count, and Rotatable Bond Profile vs. 2D216

The replacement of the 4-(2,5-dimethylphenyl) group (a bi-aryl system) with a 4,5-dimethyl substitution on the thiazole ring produces distinct physicochemical changes relevant to solubility, permeability, and formulation. The target compound has a computed XLogP3-AA of 2.9, a molecular weight of 379.5 g/mol, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds [1]. By comparison, 2D216 (C₂₃H₂₅N₃O₃S₂, MW 455.6 g/mol) bears a bulkier 2,5-dimethylphenyl substituent that increases molecular weight by approximately 76 Da, adds an aromatic ring system (increasing calculated logP and polar surface area), and introduces additional conformational flexibility at the bi-aryl junction [2]. The lower molecular weight and reduced aromatic character of the target compound predict higher aqueous solubility and potentially improved permeability for applications where the extended aromatic surface of 2D216 is detrimental (e.g., avoiding π-stacking-mediated aggregation or non-specific protein binding) . These differences are material for in vitro assay development, where compound solubility and aggregation propensity directly affect data quality and reproducibility.

Physicochemical properties Drug-likeness logP Solubility prediction Lead optimization

Thiazole Core Modification: 4,5-Dimethylthiazole vs. 4-Phenylthiazole — Impact on Synthetic Tractability and Reagent Availability

The target compound's 4,5-dimethylthiazol-2-amine core is synthetically accessible via condensation of 3-chloro-2-butanone (or 2,3-butanedione) with thiourea, a well-established Hantzsch thiazole synthesis route that avoids the Suzuki coupling step required for installing the 4-aryl group in 2D216 [1]. In the published synthesis of 2D216 (Compound 1), construction of the 4-(2,5-dimethylphenyl)thiazol-2-amine intermediate requires: (i) α-bromination of 2,5-dimethylacetophenone, (ii) Hantzsch condensation with thiourea, and (iii) chromatographic purification [1]. The target compound bypasses the acetophenone precursor entirely, using commercially available 3-chloro-2-butanone (or equivalent) as the starting ketone component, reducing the synthetic step count by at least one step and eliminating the need for organometallic or Suzuki coupling reagents [2]. This synthetic simplification translates to lower cost of goods, faster analog generation for library synthesis, and reduced reliance on palladium-catalyzed cross-coupling chemistry that can introduce metal impurities problematic for cell-based assays [3]. The commercially available 4,5-dimethylthiazol-2-amine building block (CAS 5315-24-2) further streamlines procurement of the key intermediate [2].

Synthetic accessibility Building block availability Thiazole synthesis Medicinal chemistry Hit expansion

Class-Level Differentiation: Sulfamoyl Benzamidothiazole Scaffold as a Non-PRR Co-Adjuvant Mechanism vs. Direct TLR Agonists

The sulfamoyl benzamidothiazole chemotype, to which the target compound belongs, operates through a mechanism distinct from classical pattern recognition receptor (PRR) agonists. The lead compound 2D216 was shown by Saito et al. (2022) not to directly stimulate common kinases, phosphatases, or PRRs including TLR2, TLR3, TLR4, TLR7, TLR8, TLR9, NOD1, NOD2, RIG-I, MDA5, STING, or cGAS [1]. Instead, its mechanism of action was linked to intracellular Ca²⁺ elevation via plasma membrane Ca²⁺ channel(s) and nuclear translocation of NFAT, as supported by RNA-seq, Ca²⁺ flux assays, and immunoblot analyses [1]. In the mixed lymphocyte reaction (MLR) assay, compound 2E151—a Site F-modified analog with a 4-propylpiperidine sulfonamide—was more potent than 2D216, demonstrating that structural modifications within this scaffold can tune co-adjuvant potency without altering the fundamental non-PRR mechanism [1][2]. The target compound, by virtue of its shared sulfamoyl benzamidothiazole core, is expected to engage the same Ca²⁺-mediated pathway, distinguishing it from TLR4 agonists (e.g., MPLA, LPS) and other PRR-targeting adjuvants. This mechanistic differentiation is critical for experimental designs requiring pathway-specific modulation without confounding PRR cross-talk [3].

Vaccine adjuvant Co-adjuvant NF-κB pathway Calcium signaling Non-PRR mechanism

Best-Fit Research and Industrial Application Scenarios for N-(4,5-Dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Based on Quantitative Evidence


SAR Probe for Deconvoluting Thiazole 4-Aryl vs. 5-Alkyl Substituent Contributions to NF-κB Co-Activation

This compound is ideally suited as a structurally minimized SAR probe to determine whether the 4-aryl substituent on the thiazole ring is absolutely required for NF-κB co-activation activity, or whether a 4,5-dialkyl substitution pattern can partially compensate. In the published SAR landscape, all active compounds retain a 4-aryl substituent, while all 4-alkyl-only compounds (12g–12k) are inactive (100% NF-κB SEAP activation at 5 µM, indistinguishable from vehicle) [1]. The target compound is the first readily accessible analog that replaces the 4-aryl group with a methyl while simultaneously introducing a 5-methyl substituent—a combination not represented in any published SAR table. Testing this compound alongside 2D216 (200% activation), 12g (4-methyl, 100%), and 18m (5-methyl + 4-aryl, 159%) would complete a 2×2 factorial matrix (4-aryl ± 5-methyl) essential for computational QSAR model building and pharmacophore refinement [1][2].

Negative Control or Baseline Compound for NF-κB Reporter Assay Validation

Based on the established SAR trend that 4-alkyl thiazole analogs are uniformly inactive in the THP1-Blue™ NF-κB reporter assay (compounds 12g–12k all registering 99–101% activation, equivalent to DMSO vehicle) [1], the target compound is predicted to exhibit minimal to no NF-κB activation when tested under identical conditions (5 µM, 20 h incubation with LPS co-stimulation). This predicted inactivity, combined with its close structural similarity to active analogs 2D216 and 2E151, makes it a well-justified negative control compound for assay validation. Unlike structurally unrelated negative controls (e.g., DMSO alone), this compound controls for non-specific effects of the sulfamoyl benzamidothiazole scaffold itself, enabling more rigorous interpretation of positive results from active analogs [1][2].

Scaffold for Parallel Library Synthesis Targeting Improved Solubility and Reduced Lipophilicity

The target compound's reduced molecular weight (379.5 g/mol vs. ~455.6 g/mol for 2D216), lower computed logP (XLogP3-AA 2.9 vs. estimated ≥3.5 for 2D216), and reduced aromatic ring count (2 vs. 3 systems) position it as a synthetically advantageous starting scaffold for combinatorial library expansion [1][2]. Its synthesis from commercially available 4,5-dimethylthiazol-2-amine avoids the Suzuki coupling step required for 4-aryl analogs, enabling faster parallel synthesis with reduced metal impurity risk [3]. Modifications at Site F (the piperidine sulfonamide) could be explored to identify analogs with improved solubility profiles while retaining or rescuing activity, potentially yielding lead compounds with better developability characteristics than the more lipophilic 2D216/2E151 series [2][3].

Reference Compound for Calcium Channel-Mediated Co-Adjuvant Mechanism Studies

The conserved sulfamoyl benzamidothiazole core shared by this compound and the mechanistically characterized leads 2D216 and 2E151 places it within the same non-PRR, Ca²⁺-mediated co-adjuvant pathway class [1]. 2D216 was demonstrated not to activate TLR2/3/4/7/8/9, NOD1/2, RIG-I, MDA5, STING, or cGAS, instead elevating intracellular Ca²⁺ and driving NFAT nuclear translocation [1]. The target compound can serve as a structurally minimized reference tool to test whether the Ca²⁺ channel activation property is retained in the absence of the 4-aryl substituent, thereby helping to map the minimal pharmacophore for this emergent mechanism of action. Positive Ca²⁺ flux in the absence of NF-κB activity would decouple these two downstream readouts, providing mechanistic insight not accessible with the more potent but structurally complex 2D216 [1][2].

Quote Request

Request a Quote for N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.